molecular formula C14H14O4S B13554710 3-(p-Toluenesulfonyloxy)anisole CAS No. 3899-92-1

3-(p-Toluenesulfonyloxy)anisole

Cat. No.: B13554710
CAS No.: 3899-92-1
M. Wt: 278.33 g/mol
InChI Key: SHVYNQOQIWZPIP-UHFFFAOYSA-N
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Description

3-(p-Toluenesulfonyloxy)anisole is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a toluenesulfonyl group attached to an anisole moiety. This compound is often used as an intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Toluenesulfonyloxy)anisole typically involves the reaction of anisole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

[ \text{Anisole} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(p-Toluenesulfonyloxy)anisole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anisoles.

    Reduction: Formation of 3-hydroxyanisole.

    Oxidation: Formation of p-toluenesulfonic acid derivatives.

Scientific Research Applications

3-(p-Toluenesulfonyloxy)anisole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(p-Toluenesulfonyloxy)anisole involves its ability to act as an electrophile in various chemical reactions. The sulfonate group enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Anisole (Methoxybenzene): A simpler aromatic ether with similar reactivity but lacking the sulfonate group.

    p-Toluenesulfonyl Chloride: A related compound used as a reagent for introducing the toluenesulfonyl group.

    p-Toluenesulfonic Acid: An acid form that is often used as a catalyst in organic reactions.

Uniqueness

3-(p-Toluenesulfonyloxy)anisole is unique due to the presence of both the anisole and sulfonate functionalities, which confer distinct reactivity patterns

Properties

CAS No.

3899-92-1

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

(3-methoxyphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H14O4S/c1-11-6-8-14(9-7-11)19(15,16)18-13-5-3-4-12(10-13)17-2/h3-10H,1-2H3

InChI Key

SHVYNQOQIWZPIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)OC

Origin of Product

United States

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